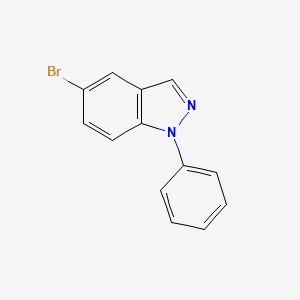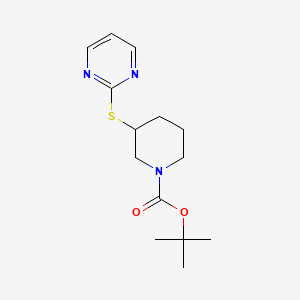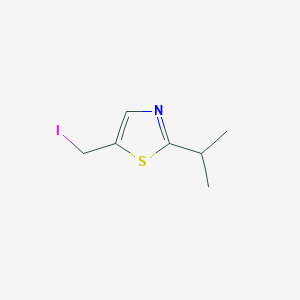
5-(Iodomethyl)-2-isopropylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Iodomethyl)-2-isopropylthiazole: is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The presence of an iodomethyl group at the 5-position and an isopropyl group at the 2-position makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Iodomethyl)-2-isopropylthiazole typically involves the iodination of a precursor thiazole compound. One common method is the reaction of 2-isopropylthiazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or DMF.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dihydrothiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Iodomethyl)-2-isopropylthiazole is used as an intermediate in the synthesis of more complex thiazole derivatives. It serves as a building block in organic synthesis, enabling the construction of molecules with potential biological activity.
Biology: In biological research, this compound can be used to study the interactions of thiazole derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound could be a key intermediate in the synthesis of such drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Iodomethyl)-2-isopropylthiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 5-(Chloromethyl)-2-isopropylthiazole
- 5-(Bromomethyl)-2-isopropylthiazole
- 5-(Fluoromethyl)-2-isopropylthiazole
Comparison:
- Reactivity: The iodomethyl group in 5-(Iodomethyl)-2-isopropylthiazole is more reactive in nucleophilic substitution reactions compared to the chloromethyl and bromomethyl analogs due to the weaker carbon-iodine bond.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the specific choice of halogen can influence the reactivity and selectivity of the reactions they undergo.
- Uniqueness: The presence of the iodomethyl group provides unique reactivity that can be exploited in the synthesis of complex molecules, making this compound a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C7H10INS |
|---|---|
Molekulargewicht |
267.13 g/mol |
IUPAC-Name |
5-(iodomethyl)-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10INS/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
ZAKZGHHIUQRDFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(S1)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


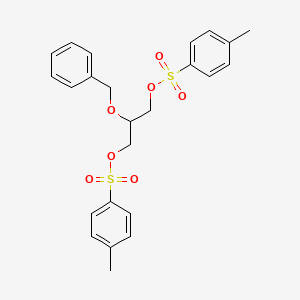


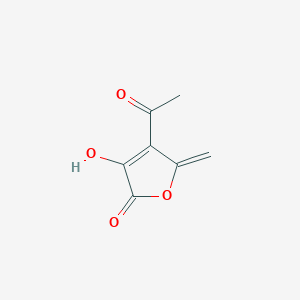
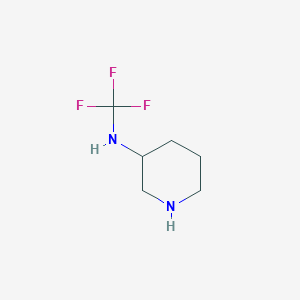

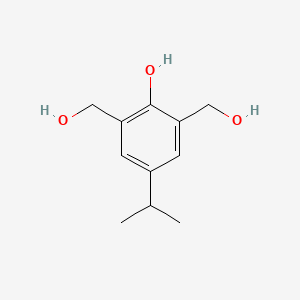
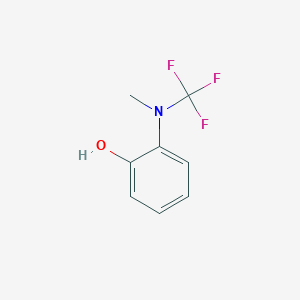

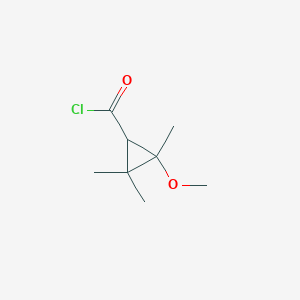

![1-(2-Hydroxyhexyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B13963706.png)
